molecular formula C11H13Cl2NO4S B13827440 (1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B13827440
M. Wt: 326.2 g/mol
InChI Key: GLQMCZBJGUUPBO-OXWNXCMNSA-N
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Description

(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[221]heptan-2-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the dichloromethyl and methyl groups, and the attachment of the oxaziren-3-ylsulfonylmethyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The dichloromethyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including enzyme inhibition or interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of (1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with different substituents, such as:

  • (1R,4S)-7-(chloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one
  • (1R,4S)-7-(bromomethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

Uniqueness

The uniqueness of (1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[221]heptan-2-one lies in its specific substituents and the resulting chemical properties

Properties

Molecular Formula

C11H13Cl2NO4S

Molecular Weight

326.2 g/mol

IUPAC Name

(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H13Cl2NO4S/c1-10(8(12)13)6-2-3-11(10,7(15)4-6)5-19(16,17)9-14-18-9/h6,8H,2-5H2,1H3/t6-,10?,11-/m0/s1

InChI Key

GLQMCZBJGUUPBO-OXWNXCMNSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)C3=NO3)C(Cl)Cl

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)C3=NO3)C(Cl)Cl

Origin of Product

United States

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